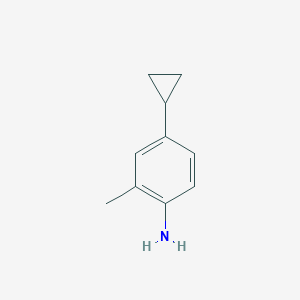
4-Cyclopropyl-2-methylaniline
Overview
Description
Scientific Research Applications
N-dealkylation and Cyclopropyl Group Dynamics
Research by Shaffer et al. (2001) delves into the N-dealkylation of N-cyclopropylamine by horseradish peroxidase to explore the fate of the cyclopropyl group. This study provides insight into the oxidative N-dealkylation process catalyzed by cytochrome P450 enzymes and horseradish peroxidase, focusing on the highly reactive aminium cation radical formed and its subsequent reactions. The cyclopropyl group undergoes fragmentation, leading to various products depending on the oxidation conditions, highlighting the complex dynamics of the cyclopropyl group in biochemical reactions (Shaffer, Morton, & Hanzlik, 2001).
Chromogenic Detection of Cyanides
Tomasulo et al. (2006) designed heterocyclic compounds based on benzooxazine and indoline fragments for the colorimetric detection of cyanides. These compounds undergo transformations in the presence of cyanide, leading to the appearance of an intense band in the visible region, indicating potential applications in environmental monitoring and toxicology (Tomasulo, Sortino, White, & Raymo, 2006).
Stereoelectronic Effects on Ring Opening
Grimm et al. (2020) investigated the stereoelectronic and resonance effects on the rate of ring opening of N-cyclopropyl-based single electron transfer probes. The study demonstrates the impact of resonance and stereoelectronic factors on the reactivity of cyclopropyl groups, providing valuable insights into the design of cyclopropylamine-containing probes for biochemical applications (Grimm, Suleman, Hancock, Spencer, Dudding, Rowshanpour, Castagnoli, & Tanko, 2020).
Cytochrome P450-Catalyzed N-dealkylation
Shaffer et al. (2002) explored the formation of cyclopropanone during the cytochrome P450-catalyzed N-dealkylation of a cyclopropylamine. This study provides a deeper understanding of the mechanisms underlying P450-catalyzed N-dealkylation reactions, offering insights into the metabolic pathways of cyclopropylamine derivatives (Shaffer, Harriman, Koen, & Hanzlik, 2002).
Mechanism of Action
A theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450 was found . This reaction involves two steps: a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, and the decomposition of the carbinolaniline .
Relevant Papers A paper was found that describes the development of a practical, efficient, and reproducible preparation of ASK1 inhibitor GS-4997 (Selonsertib), which involves the high-yielding preparation of 5-(4-cyclopropyl-1H-imidazole-1-yl)-2-fluoro-4-methylbenzoic acid . This could be relevant as it involves a compound structurally similar to 4-Cyclopropyl-2-methylaniline.
Properties
IUPAC Name |
4-cyclopropyl-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-6-9(8-2-3-8)4-5-10(7)11/h4-6,8H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZKXYJNQSIDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202161-11-2 | |
| Record name | 4-cyclopropyl-2-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



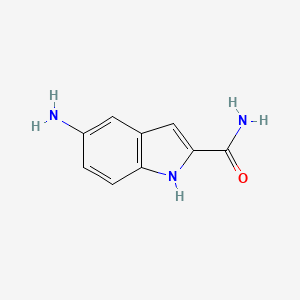
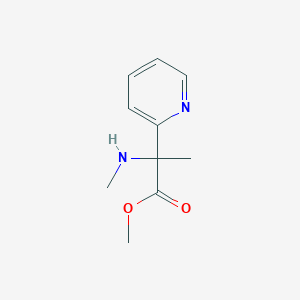
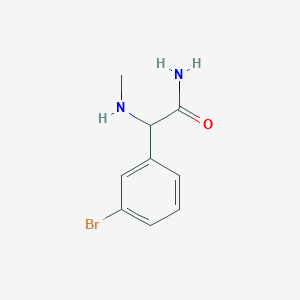
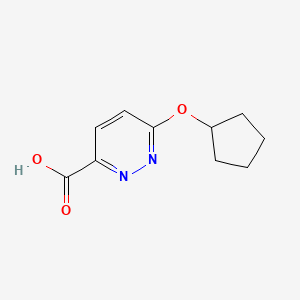

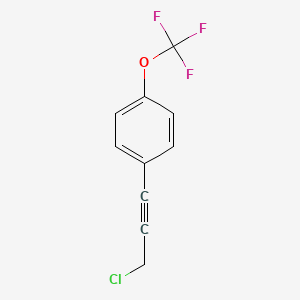
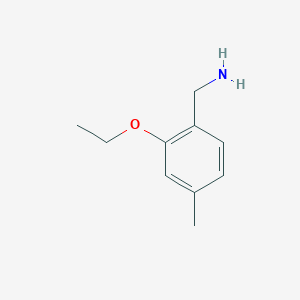
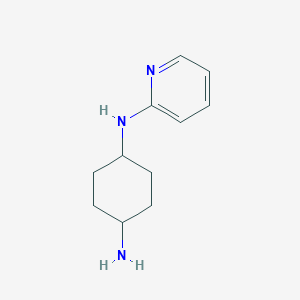

![1-[(4-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B1528606.png)
![2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1528607.png)

![1-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1528610.png)
